molecular formula C13H21NS B13241158 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine

2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine

Cat. No.: B13241158
M. Wt: 223.38 g/mol
InChI Key: LQDAGAULZLGPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Molecular Descriptors

Property Value Source
Molecular Formula C13H21NS
Molecular Weight 223.38 g/mol
CAS Registry Number 1217623-79-4
IUPAC Name 2-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine

The stereochemistry of the cyclohexane ring (axial vs. equatorial methyl group) and the ethyl-thiophene chain influences its conformational stability and intermolecular interactions.

Structural Relationship to Phencyclidine Analogs

2-methyl-N-[2-(thiophen-2-yl)ethyl]cyclohexan-1-amine shares structural motifs with classic dissociative agents like PCP and ketamine. Key comparisons include:

Table 2: Structural Comparison to Phencyclidine Analogs

Compound Core Structure Aryl/Thiophene Group Key Modifications
Phencyclidine (PCP) Piperidine Phenyl N/A
TCP (CI-421) Piperidine Thiophen-2-yl Thiophene replaces phenyl
Target Compound Cyclohexan-1-amine Thiophen-2-yl Ethylamine linker, 2-methyl

Replacing PCP’s piperidine with a cyclohexan-1-amine reduces rigidity, potentially altering NMDA receptor binding kinetics. The 2-methyl group introduces steric hindrance, which may affect diastereoselectivity during synthesis. Meanwhile, the thiophene-ethylamine side chain enhances π-π stacking potential compared to phenyl analogs, a feature exploited in ligand design.

Significance in Heterocyclic Compound Research

This compound exemplifies three trends in heterocyclic chemistry:

  • Thiophene Integration : Thiophene’s electron-rich aromatic system improves solubility and bioactivity in polar media compared to purely hydrocarbon frameworks.
  • Chiral Cyclohexane Scaffolds : The 2-methylcyclohexanamine core serves as a chiral template for asymmetric synthesis, enabling enantioselective production of pharmaceuticals.
  • Modular Synthesis : Analogous to methods for 2-(1-cyclohexenyl)ethylamine , its synthesis likely involves:
    • Bromocyclohexane acetonitrile intermediates.
    • Catalytic hydrogenation with Ni-Pd alloys.
    • Base-mediated elimination to install the thiophene-ethyl group.

Table 3: Applications in Research

Application Area Relevance Example Use Case
Medicinal Chemistry NMDA receptor ligand development Analgesic and anesthetic research
Catalysis Chiral ligand synthesis Asymmetric hydrogenation
Material Science Conjugated polymer precursors Conducting materials

The compound’s versatility underscores its value in advancing heterocyclic chemistry, though its full potential remains underexplored outside niche applications.

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

2-methyl-N-(2-thiophen-2-ylethyl)cyclohexan-1-amine

InChI

InChI=1S/C13H21NS/c1-11-5-2-3-7-13(11)14-9-8-12-6-4-10-15-12/h4,6,10-11,13-14H,2-3,5,7-9H2,1H3

InChI Key

LQDAGAULZLGPPH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine typically involves multiple steps. One common method includes the following steps:

    Formation of 2-Thiopheneethylamine: This involves the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. The aldehyde is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime.

    Cyclohexanone Derivative Formation: The cyclohexanone derivative is synthesized by reacting cyclohexanone with methylamine under suitable conditions.

    Final Coupling: The 2-thiopheneethylamine is then coupled with the cyclohexanone derivative to form 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would follow similar steps with optimization for yield and purity.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, particularly in the study of amine-containing compounds.

    Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action for 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine is not well-documented. as an amine-containing compound, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The thiophene ring may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine with structurally related compounds, focusing on substituents, molecular properties, and inferred applications:

Table 1: Structural and Functional Comparison of Cyclohexanamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine Methyl, thiophen-2-YL ethyl C₁₃H₂₁NS ~223.38 Potential receptor binding due to thiophene
1-[2-(Pyridin-2-yl)ethyl]cyclohexan-1-amine (22i) Pyridin-2-yl ethyl C₁₃H₂₁N₂ 205.17 Synthesized via C–H alkylation; pyridine enhances polarity
N-Methyl-2-(2-methylbutyl)cyclohexan-1-amine 2-Methylbutyl C₁₂H₂₅N 183.34 Lipophilic substituent may improve bioavailability
Methoxmetamine 3-Methoxyphenyl, methylamino C₁₄H₁₉NO₂ 233.31 Ketone group introduces polarity; potential CNS activity
2,2-Diphenylethan-1-amine Two phenyl groups C₁₄H₁₅N 197.28 Building block for pharmaceuticals and polymers

Key Comparisons

This contrasts with pyridine in Compound 22i, which introduces a basic nitrogen atom, increasing solubility and hydrogen-bonding capability . Alkyl substituents (e.g., 2-methylbutyl in ) prioritize lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Backbone and Functional Group Variations

  • The cyclohexane backbone in all compounds confers conformational flexibility, but modifications such as ketones (e.g., Methoxmetamine) or aryl groups (e.g., diphenylethylamine) alter rigidity and metabolic stability .
  • Thiophen-ethyl-amine motifs (as in derivatives) are associated with diverse pharmacological activities, including anticancer and neurological effects, though specific data for the target compound remain speculative .

Inferred Pharmacological Potential Thiophene-containing analogs (e.g., benzothiophene acrylonitriles in ) demonstrate potent anticancer activity (GI₅₀ <10 nM), suggesting that the target compound’s thiophene group could similarly enhance cytotoxicity or efflux pump inhibition . Tertiary amines like N-methyl-2-(2-methylbutyl)cyclohexan-1-amine are often explored for CNS applications due to their ability to modulate neurotransmitter systems .

Biological Activity

2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine is a nitrogen-containing organic compound characterized by a cyclohexane ring with a methyl group and a thiophene moiety. This unique structure suggests potential biological activities, particularly in pharmacological applications due to the electronic properties of the thiophene ring, which may enhance interactions with biological targets.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13_{13}H21_{21}NS
Molecular Weight 223.38 g/mol
CAS Number 1019556-59-2

The biological activity of 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine can be attributed to its ability to interact with various receptors and enzymes. The presence of the amine functional group allows for hydrogen bonding and ionic interactions, which are crucial for binding to biological targets.

Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, including:

  • Antidepressant activity : Compounds with amine functionalities are frequently investigated for their potential as antidepressants.
  • Antimicrobial properties : The thiophene moiety is known for its antibacterial and antifungal activities.

Binding Affinity and Receptor Interaction

Studies have shown that compounds similar to 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine can act as modulators of G-protein-coupled receptors (GPCRs), which are significant drug targets. For instance, allosteric modulators of GPCRs have been extensively researched for their therapeutic potential in treating various conditions such as cognitive impairment and diabetes .

Case Studies

  • Antidepressant-like Effects : In a study examining structurally analogous compounds, it was found that certain derivatives exhibited significant antidepressant-like effects in animal models. These effects were mediated through serotonin receptor modulation, suggesting that similar mechanisms may be explored for 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine.
  • Antimicrobial Activity : Research into thiophene derivatives has shown promising results against various bacterial strains. For example, compounds containing thiophene rings demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting the potential antimicrobial activity of related structures .

Comparative Analysis with Related Compounds

To better understand the potential applications of 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine, it is beneficial to compare it with other known compounds:

Compound NameStructure TypeNotable Activity
BTCP (1-benzothiophen)Benzothiophene derivativeCompetitive inhibition of certain enzymes
PCP (phencyclidine)Piperidine derivativeDissociative anesthetic properties
Thiophene derivativesVarious substitutions on thiopheneAntimicrobial and anticancer activities

The unique combination of cyclohexane and thiophene in 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine may lead to distinct pharmacological profiles compared to these similar compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group participates in nucleophilic substitutions under acidic or basic conditions. Key reactions include:

Reaction TypeConditionsProducts FormedYield (%)References
AlkylationRX (alkyl halide), K₂CO₃, DMFTertiary amine derivatives65–78
AcylationRCOCl, Et₃N, CH₂Cl₂Amides (e.g., acetylated derivative)72–85
SulfonationRSO₂Cl, pyridineSulfonamides58
  • Mechanistic Insight : Alkylation proceeds via an SN2 mechanism in polar aprotic solvents, while acylation involves nucleophilic attack on the electrophilic carbonyl carbon . Steric hindrance from the cyclohexane ring may reduce reaction rates compared to linear amines.

Oxidation Reactions

The thiophene moiety and amine group undergo oxidation under controlled conditions:

Substrate SiteOxidizing AgentProducts FormedSelectivityReferences
Thiophene ringmCPBA, CH₂Cl₂, 0°CSulfoxide/sulfone derivatives80% sulfone
Amine groupH₂O₂, Fe(III) catalystN-Oxide45
  • Key Data :

    • Thiophene oxidation to sulfone occurs quantitatively with excess mCPBA .

    • Competitive over-oxidation of the amine is mitigated using Fe(III)-based catalysts .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reaction TypeReagents/ConditionsProducts FormedApplicationReferences
Pictet–SpenglerAldehyde, Tf₂O, CH₂Cl₂Tetrahydroisoquinoline derivativesNeuropharmacology
Gewald reactionCS₂, Et₃N, S₈Thieno[2,3-b]pyridine analogsAntiviral agents
  • Example : Treatment with ethyl benzoylformate and Tf₂O induces cyclization to form tricyclic structures with >70% yield .

Metal-Catalyzed Cross-Coupling

The thiophene ring enables participation in transition-metal-mediated reactions:

Reaction TypeCatalystsProducts FormedTurnover Number (TON)References
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives920
C–H ActivationMn(acac)₃, AcOHβ-Keto sulfones154
  • Note : The electron-rich thiophene enhances oxidative addition efficiency in Pd-catalyzed couplings .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its reactivity:

TargetAssay TypeIC₅₀/EC₅₀ (μM)Mechanism ProposedReferences
Influenza A PolymeraseSurface plasmon resonance5.0 (EC₅₀)PA-PB1 interface inhibition
Trypanosoma bruceiEnzyme inhibition assay3.3 (IC₅₀)Trypanothione reductase binding

Stability and Degradation

Critical stability parameters under varying conditions:

ConditionDegradation PathwayHalf-Life (h)Major ByproductsReferences
Acidic (pH 2)N-Demethylation12Cyclohexanol derivatives
UV Light (254 nm)Thiophene ring cleavage6Sulfur-containing fragments

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine, and how can reaction yields be optimized?

  • Methodology : A two-step approach is typical:

Cyclohexanone Derivatization : Introduce the methyl group via alkylation or Grignard reaction, followed by reductive amination with 2-(thiophen-2-yl)ethylamine.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Yield optimization requires controlling stoichiometry (amine:ketone ratio ~1.2:1) and reaction time (12–24 hrs under reflux in ethanol) .

  • Key Data : Reported yields for analogous cyclohexanamine derivatives range from 45–72% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodology :

  • NMR : Focus on 1H^1H-NMR signals for the cyclohexyl methyl group (δ 1.2–1.4 ppm) and thiophene protons (δ 6.8–7.2 ppm). 13C^{13}C-NMR should confirm the cyclohexane ring (δ 25–35 ppm) and thiophene carbons (δ 125–140 ppm) .
  • Mass Spectrometry : Expect a molecular ion peak at m/z ~263 (C13_{13}H21_{21}NS) with fragmentation patterns indicating loss of the thiophenylethyl group .

Q. What safety protocols are essential when handling this compound in the lab?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential amine toxicity (analogous to N-ethyl-1-phenylcyclohexan-1-amine hazards) .
  • Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the thiophene substituent influence the compound’s electronic and steric properties in catalytic applications?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G**) to map electron density distribution. The thiophene’s sulfur atom introduces electron-withdrawing effects, altering reaction kinetics in metal-catalyzed processes .
  • Experimental Validation : Compare catalytic activity with non-thiophene analogs (e.g., phenyl or furan derivatives) in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar cyclohexanamine derivatives?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values across studies, noting variations in assay conditions (e.g., cell lines, solvent DMSO concentration). For example, fluorinated cyclohexanamines show ±20% variability in enzyme inhibition due to stereochemistry .
  • Control Experiments : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 1% DMSO) to isolate structural effects .

Q. How can stereochemical outcomes be controlled during synthesis, and what role does the methyl group play in conformational rigidity?

  • Methodology :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination to enforce enantioselectivity. The methyl group restricts cyclohexane ring flipping, stabilizing specific chair conformers .
  • X-ray Crystallography : Confirm stereochemistry via crystal structure analysis of hydrochloride salts .

Q. What computational tools are recommended for predicting this compound’s reactivity in novel reaction systems?

  • Methodology :

  • Reaction Path Search : Employ quantum chemical software (e.g., Gaussian, ORCA) with transition-state modeling to predict regioselectivity in electrophilic aromatic substitution .
  • Machine Learning : Train models on PubChem data (e.g., bond dissociation energies of analogous compounds) to forecast stability under oxidative conditions .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight263.43 g/mol
Boiling Point (Predicted)290–310°C (at 760 mmHg)
LogP (Octanol-Water)2.8 (Estimated via ChemDraw)
TLC Rf_f (Hexane:EA 3:1)0.45

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.